molecular formula C12H18O2 B2782458 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one CAS No. 23747-17-3

4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one

Cat. No.: B2782458
CAS No.: 23747-17-3
M. Wt: 194.274
InChI Key: LCWZVIODSIIJGJ-UHFFFAOYSA-N
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Description

4-Methoxy-1,8,8-trimethylbicyclo[321]oct-3-EN-2-one is a bicyclic organic compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a bicyclo[321]octane framework with a methoxy group at the 4-position and a double bond between the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.

    Cyclization: The formation of the bicyclo[3.2.1]octane framework is accomplished through a cyclization reaction, which may involve the use of Lewis acids or other cyclization agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Methoxylation: Using large quantities of methanol and catalysts to achieve high yields of the methoxylated intermediate.

    Efficient Cyclization: Employing optimized cyclization conditions to ensure high conversion rates and minimal by-products.

    Controlled Oxidation: Utilizing industrial oxidizing agents and reactors to achieve the desired double bond formation with high selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the double bond or to convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,8,8-Trimethylbicyclo[3.2.1]oct-3-EN-2-one: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Hydroxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]octane:

Uniqueness

4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one is unique due to its combination of a methoxy group, a bicyclic structure, and a double bond. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

4-methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(13)7-9(8)14-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWZVIODSIIJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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